5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-(6-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-5-2-1-4(3-9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14) |
InChI Key |
UPPZJMHDJSPKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoxime Intermediates
The amidoxime pathway is a widely utilized method for constructing 1,2,4-oxadiazoles. In this approach, 2-cyano-6-hydroxypyridine-3-carboxamide is reacted with hydroxylamine to form a bis-amidoxime intermediate, which undergoes cyclization upon treatment with acylating agents. For example, trifluoroacetic anhydride (TFAA) in dichloroethane at reflux efficiently promotes intramolecular cyclization, yielding the target oxadiazole .
Key Reaction Conditions
-
Substrate : 2-cyano-6-hydroxypyridine-3-carboxamide
-
Reagents : Hydroxylamine hydrochloride (NHOH·HCl), potassium hydroxide (KOH), TFAA
-
Solvent : Methanol (MeOH) for amidoxime formation; dichloroethane (DCE) for cyclization
-
Yield : 71% for analogous trifluoromethyl-substituted oxadiazoles
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbon of the nitrile group, followed by dehydration. Electron-withdrawing groups on the acylating agent (e.g., CF) enhance cyclization efficiency by stabilizing the transition state .
Hydrazide-Based Cyclodehydration
An alternative route involves the synthesis of 6-hydroxypyridine-3-carboxylic acid hydrazide , which is condensed with a nitrile derivative under acidic conditions. This method, adapted from protocols for quinoline-oxadiazole hybrids, employs phosphoryl chloride (POCl) as a cyclizing agent .
Experimental Protocol
-
Esterification : 6-Hydroxypyridine-3-carboxylic acid is converted to its ethyl ester using ethanol and HSO.
-
Hydrazide Formation : The ester reacts with excess hydrazine hydrate to yield the carbohydrazide.
-
Cyclization : The hydrazide is treated with POCl at reflux to form the oxadiazole ring .
Optimization Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | HSO, EtOH, 6 h | 85–90 |
| Hydrazide Synthesis | NHNH, EtOH, 24 h | 78–82 |
| Cyclization | POCl, 3 h | 53–60 |
This method avoids harsh reagents but requires careful control of stoichiometry to prevent over-acylation .
Direct Coupling of Preformed Oxadiazoles
A fragment-based strategy involves coupling a pre-synthesized 1,2,4-oxadiazole-3-carboxylic acid derivative with 6-hydroxypyridine. For instance, 5-chloro-1,2,4-oxadiazole-3-carbonyl chloride can react with 6-hydroxypyridine in the presence of a base like triethylamine (EtN) .
Synthetic Advantages
-
Enables modular assembly of complex structures.
-
Avoids regioselectivity challenges inherent in cyclization methods.
Limitations
-
Requires protection/deprotection of the hydroxypyridine -OH group to prevent side reactions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 6-hydroxypyridine-3-carboxylic acid and thiosemicarbazide in dimethylformamide (DMF) undergoes microwave-assisted cyclization at 150°C for 15 minutes, achieving yields of 68–72% .
Comparative Analysis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 3–6 h | 15 min |
| Yield (%) | 53–60 | 68–72 |
| Purity (HPLC) | 90–92% | 95–98% |
Microwave methods reduce side products and improve reproducibility .
Catalytic Cyclization Using Transition Metals
Palladium-catalyzed cross-coupling has been explored for introducing the hydroxypyridine moiety post-cyclization. For example, Suzuki-Miyaura coupling of 5-bromo-1,2,4-oxadiazole-3-carboxylic acid with 6-hydroxypyridine-3-boronic acid achieves regioselective functionalization .
Reaction Schema
Performance Metrics
-
Catalyst Loading: 5 mol% Pd(PPh)
-
Yield: 65–70%
-
Turnover Number (TON): 13–14
This method is ideal for late-stage diversification but suffers from high catalyst costs .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability:
textR-OH + Compound → R-O-CO-(oxadiazole-pyridine) + H₂O
-
Conditions : Acid catalysts (e.g., H₂SO₄, HCl) in refluxing ethanol/methanol.
-
Example : Reaction with ethanol produces ethyl 5-(6-hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate, a precursor for further derivatization.
Acylation of Hydroxypyridine Moiety
The hydroxyl group on the pyridine ring reacts with acylating agents to form esters or ethers:
Mechanism :
-
Nucleophilic attack by the hydroxyl oxygen on the acyl chloride.
-
Base-assisted deprotonation (e.g., pyridine) to stabilize intermediates .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Trifluoroacetic anhydride | Trifluoroacetylated derivative | 61% | CH₂Cl₂, reflux |
| Acetyl chloride | Acetylated pyridine-oxadiazole hybrid | 46–71% | 120°C, 18 h |
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic displacement reactions:
-
With alkyl halides : Forms ether derivatives under basic conditions (e.g., K₂CO₃).
-
With amines : Produces amino-substituted analogs via Mitsunobu or Ullmann coupling .
Example :
textCompound + CH₃I → 5-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Cyclization and Heterocycle Formation
The oxadiazole ring facilitates cyclization with bifunctional reagents:
-
With hydrazines : Forms fused triazole or tetrazole systems .
-
With thioureas : Generates thiadiazole hybrids under oxidative conditions (I₂/KI) .
Notable Pathway :
textCompound + CS₂ → Thiadiazolo-oxadiazole derivative (via thiocarbamate intermediate)[3]
Biological Target Interactions
The compound modulates enzymatic activity through non-covalent interactions:
Mechanistic Insight :
-
The carboxylic acid group chelates metal ions in enzyme active sites .
-
π-π stacking between the oxadiazole ring and aromatic residues enhances binding .
Redox Reactions
The hydroxypyridine unit undergoes oxidation:
-
Oxidation : Forms pyridine N-oxide derivatives using H₂O₂ or KMnO₄.
-
Reduction : Catalytic hydrogenation saturates the oxadiazole ring, altering electronic properties.
This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active derivatives, particularly in oncology and anti-inflammatory drug development. Recent advances in room-temperature cyclization methods (e.g., NBS/DBU systems) further enhance its synthetic utility .
Scientific Research Applications
5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The oxadiazole ring can interact with various enzymes, potentially inhibiting their function and affecting cellular pathways.
Comparison with Similar Compounds
Key Observations :
- The 6-hydroxypyridin-3-yl substituent introduces a polar, hydrogen-bond-donating group absent in derivatives like 5-(2-ethoxyphenyl) or 5-(3-bromophenyl), which have lipophilic or electron-withdrawing groups .
- The carboxylic acid moiety at position 3 is conserved across these compounds, suggesting shared reactivity in esterification or salt formation .
Enzyme Inhibition
Metabolic Stability
The 6-hydroxypyridine group may increase metabolic liability compared to halogenated (e.g., 5-(5-chlorothiophen-2-yl)) or alkylated derivatives. However, hydroxyl groups can also enhance solubility, balancing pharmacokinetic profiles .
Biological Activity
5-(6-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various studies.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, a series of substituted 1,2,4-oxadiazoles were evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds with the oxadiazole core exhibited significant cytotoxicity against human colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism of action was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 0.48 | Topoisomerase I inhibition |
| This compound | HeLa | 0.78 | Induction of apoptosis |
| Doxorubicin | HCT-116 | 0.19 | DNA intercalation |
The presence of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance biological activity significantly. In particular, modifications in the chemical structure can lead to improved potency against cancer cell lines compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. A recent investigation evaluated their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial activity and were effective in inhibiting biofilm formation.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
| Reference Antibiotic | Vancomycin | 8 |
The mechanism by which these compounds exert their antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Case Studies
In a study conducted by Kucukoglu et al., a series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that certain modifications significantly enhanced cytotoxicity compared to traditional agents like 5-fluorouracil . Another study demonstrated that specific oxadiazole derivatives could act as selective inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
